molecular formula C22H24N6O B12502616 2-Methyl-3-(1-{[4-methyl-7-(morpholin-4-yl)pyrido[3,4-d]pyridazin-1-yl]amino}ethyl)benzonitrile

2-Methyl-3-(1-{[4-methyl-7-(morpholin-4-yl)pyrido[3,4-d]pyridazin-1-yl]amino}ethyl)benzonitrile

Cat. No.: B12502616
M. Wt: 388.5 g/mol
InChI Key: ILPWEAHQRAWJIU-UHFFFAOYSA-N
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Description

2-Methyl-3-(1-{[4-methyl-7-(morpholin-4-yl)pyrido[3,4-d]pyridazin-1-yl]amino}ethyl)benzonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a benzonitrile core substituted with a pyridopyridazine moiety and a morpholine ring, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(1-{[4-methyl-7-(morpholin-4-yl)pyrido[3,4-d]pyridazin-1-yl]amino}ethyl)benzonitrile typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridopyridazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyridopyridazine ring.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group.

    Coupling with Benzonitrile: The final step involves coupling the pyridopyridazine-morpholine intermediate with a benzonitrile derivative under conditions such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(1-{[4-methyl-7-(morpholin-4-yl)pyrido[3,4-d]pyridazin-1-yl]amino}ethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert nitrile groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings and introduce new substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Introduction of various functional groups such as halides, alkyl, or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, 2-Methyl-3-(1-{[4-methyl-7-(morpholin-4-yl)pyrido[3,4-d]pyridazin-1-yl]amino}ethyl)benzonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with biological macromolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it may have activity against certain diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(1-{[4-methyl-7-(morpholin-4-yl)pyrido[3,4-d]pyridazin-1-yl]amino}ethyl)benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity. This can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-(1-{[4-methyl-7-(piperidin-4-yl)pyrido[3,4-d]pyridazin-1-yl]amino}ethyl)benzonitrile
  • 2-Methyl-3-(1-{[4-methyl-7-(pyrrolidin-4-yl)pyrido[3,4-d]pyridazin-1-yl]amino}ethyl)benzonitrile

Uniqueness

Compared to similar compounds, 2-Methyl-3-(1-{[4-methyl-7-(morpholin-4-yl)pyrido[3,4-d]pyridazin-1-yl]amino}ethyl)benzonitrile is unique due to the presence of the morpholine ring, which can enhance its solubility and bioavailability. This structural feature may also influence its binding affinity and specificity towards biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H24N6O

Molecular Weight

388.5 g/mol

IUPAC Name

2-methyl-3-[1-[(4-methyl-7-morpholin-4-ylpyrido[3,4-d]pyridazin-1-yl)amino]ethyl]benzonitrile

InChI

InChI=1S/C22H24N6O/c1-14-17(12-23)5-4-6-18(14)15(2)25-22-19-11-21(28-7-9-29-10-8-28)24-13-20(19)16(3)26-27-22/h4-6,11,13,15H,7-10H2,1-3H3,(H,25,27)

InChI Key

ILPWEAHQRAWJIU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1C(C)NC2=NN=C(C3=CN=C(C=C32)N4CCOCC4)C)C#N

Origin of Product

United States

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